2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that features a benzodiazole ring system. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is particularly significant as it is commonly used in peptide synthesis.
Preparation Methods
The synthesis of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps. One common method involves the protection of amino groups using the Fmoc group, followed by the formation of the benzodiazole ring system. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzodiazole ring.
Hydrolysis: The Fmoc group can be removed under basic conditions, typically using piperidine
Scientific Research Applications
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein folding.
Industry: It is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting amino groups during synthesis, allowing for selective reactions to occur. The benzodiazole ring system can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and benzodiazole derivatives. For example:
Fmoc-Lys-OtBu: Used in peptide synthesis with a similar protective group.
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in similar applications.
Fmoc-2-aminobenzoic acid: Shares the benzodiazole ring system and is used in similar synthetic routes
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)15-9-10-21-22(13-15)28-23(27-21)11-12-26-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14H2,(H,26,31)(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXHCQPJFPTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=NC5=C(N4)C=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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